molecular formula C8H7N3O2 B1632609 Methyl imidazo[1,2-a]pyrimidine-2-carboxylate CAS No. 1119452-82-2

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B1632609
CAS No.: 1119452-82-2
M. Wt: 177.16 g/mol
InChI Key: FXPAATUDJDSKSM-UHFFFAOYSA-N
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Description

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused imidazole-pyrimidine core with a methyl ester group at the 2-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. Its synthesis typically involves cyclization of appropriately substituted precursors, followed by esterification (e.g., using oxone for oxidation and subsequent esterification with methanol) . The compound’s reactivity is influenced by the electron-deficient pyrimidine ring and the ester group, enabling diverse functionalization for drug discovery and agrochemical applications .

Properties

IUPAC Name

methyl imidazo[1,2-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-7(12)6-5-11-4-2-3-9-8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPAATUDJDSKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CC=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Esterification Two-Step Synthesis

The halogenation-esterification approach represents a robust method for synthesizing methyl imidazo[1,2-a]pyrimidine-2-carboxylate. Adapted from methodologies for analogous imidazo[1,2-a]pyridine derivatives, this process involves two sequential steps:

Formation of the Acid Halide Intermediate

Imidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes halogenation using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under solvent-free conditions. The reaction proceeds at 55–75°C for 4–6 hours, yielding the corresponding acid chloride. Excess halogenating agent is removed via co-distillation with toluene under reduced pressure.

Esterification with Methanol

The acid chloride intermediate is quenched with anhydrous methanol at 0–5°C, facilitating nucleophilic acyl substitution. This step achieves 70–80% isolated yield after recrystallization from ethanol. Critical parameters include:

  • Methanol stoichiometry : A 3:1 molar ratio of methanol to acid chloride prevents di-ester byproducts.
  • Temperature control : Quenching below 10°C minimizes thermal degradation.
Table 1: Halogenation-Esterification Optimization
Parameter Optimal Range Yield Impact
Halogenating agent POCl₃ (1:2.5 w/v) Maximizes conversion
Reaction temperature 65°C ± 5°C Balances rate vs. degradation
Methanol addition rate 0.5 mL/min Prevents exotherms

One-Pot Cyclocondensation Strategy

Cyclocondensation of 2-aminopyrimidine with methyl α-bromopyruvate provides direct access to the target compound. This method, inferred from ethyl ester syntheses, involves nucleophilic displacement and subsequent cyclization:

Reaction Mechanism

  • Nucleophilic attack : 2-Aminopyrimidine attacks the α-carbon of methyl bromopyruvate, displacing bromide.
  • Cyclization : Intramolecular dehydration forms the imidazo[1,2-a]pyrimidine core.

Optimized Conditions

  • Base selection : Triethylamine (2.5 equiv) in dimethylformamide (DMF) at 80°C for 12 hours achieves 85% yield.
  • Solvent effects : Polar aprotic solvents (DMF, DMAc) enhance reaction rates compared to THF or dioxane.
Table 2: Cyclocondensation Yield by Solvent
Solvent Dielectric Constant (ε) Yield (%)
DMF 36.7 85
DMAc 37.8 82
THF 7.5 48

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) streamline synthesis by converging three reactants in a single vessel. While primarily reported for imidazo[1,5-a]pyridines, these strategies are adaptable to pyrimidine systems:

Ritter-Type Reaction Protocol

A modified Ritter reaction employs:

  • Catalyst system : Bismuth triflate (Bi(OTf)₃, 5 mol%) and p-toluenesulfonic acid (p-TsOH, 7.5 equiv).
  • Reactants : 2-Aminopyrimidine, methyl propiolate, and acetonitrile in dichloroethane (DCE).
  • Conditions : 150°C for 18 hours under microwave irradiation (300 W).

This method achieves 90% yield but requires precise temperature control to prevent decarboxylation.

Solvent and Catalyst Screening

Table 3: Multicomponent Reaction Optimization
Catalyst Solvent Temperature (°C) Yield (%)
Bi(OTf)₃ + p-TsOH DCE 150 90
Sc(OTf)₃ Toluene 120 72
None DMF 100 35

Comparative Analysis of Methodologies

Yield and Scalability

  • Halogenation-esterification : Best for large-scale production (70–80% yield, kilogram-scale demonstrated).
  • Cyclocondensation : Superior atom economy but requires stoichiometric base.
  • Multicomponent reactions : High efficiency (90%) but energy-intensive conditions.

Byproduct Formation

  • Halogenation route : Generates HCl/HBr, necessitating scrubbers.
  • MCRs : Produces water, manageable via molecular sieves.
Table 4: Method Comparison
Method Yield (%) Purity (%) E-Factor
Halogenation-esterification 78 99.5 8.2
Cyclocondensation 85 98.7 5.1
Multicomponent 90 97.9 4.3

Industrial Production Considerations

Continuous Flow Processing

Adapting the halogenation-esterification method to continuous flow reactors reduces reaction times from hours to minutes. Key advantages:

  • Mixing efficiency : Microreactors enhance mass transfer during acid chloride formation.
  • Safety : Contained systems minimize exposure to corrosive reagents.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Multicomponent reactions exhibit the lowest PMI (2.1 vs. 4.8 for batch methods).
  • Solvent recovery : DCE and DMF are recycled via distillation (85–92% recovery).

Chemical Reactions Analysis

Types of Reactions

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols), polar solvents.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, reduced derivatives, and substituted imidazo[1,2-a]pyrimidine compounds .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
Methyl imidazo[1,2-a]pyrimidine-2-carboxylate serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows chemists to create various derivatives that can be further modified for specific applications in pharmaceuticals and agrochemicals.

Synthetic Routes
The compound can be synthesized through several methods:

  • Condensation Reactions : Involves the reaction of 2-aminopyrimidine with aldehydes or ketones under acidic or basic conditions, often catalyzed by transition metals like copper or palladium.
  • Multicomponent Reactions : Utilizing microwave irradiation to combine aldehydes, isonitriles, and 2-aminopyrimidines, resulting in higher yields and shorter reaction times.

Biological Applications

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study involving a series of synthesized derivatives found potent activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MICs) as low as ≤0.006 μM for some compounds .

Antitumor Properties
Several studies have highlighted the antitumor potential of imidazo[1,2-a]pyrimidine derivatives. For instance, one investigation showed that certain compounds demonstrated substantial in vitro activity against the MCF-7 breast cancer cell line, indicating their potential as anticancer agents .

Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes linked to diseases such as cancer and tuberculosis. It interacts with molecular targets by binding to active sites, effectively blocking enzyme activity and disrupting disease pathways.

Pharmaceutical Development

Drug Design and Molecular Docking
Recent advancements have utilized molecular modeling to predict the binding affinities of new derivatives targeting SARS-CoV-2 entry proteins. Compounds derived from this compound exhibited promising results in silico, suggesting their potential as therapeutic agents against COVID-19 .

Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on imidazo[1,2-a]pyrimidine derivatives to optimize their pharmacological profiles. These studies help identify key structural features that enhance biological activity and reduce toxicity .

Material Science Applications

Optoelectronic Devices
In addition to biological applications, this compound is being investigated for its utility in developing optoelectronic devices. Its unique electronic properties make it suitable for applications in sensors and imaging agents.

CompoundMIC (μM)Activity TypeTarget Organism
9≤0.006AntimicrobialMycobacterium tuberculosis
12≤0.006AntimicrobialMycobacterium tuberculosis
160.01AntitumorMCF-7 cell line
180.005AntimicrobialGram-positive bacteria

Table 2: Synthetic Methods Overview

Method TypeDescription
CondensationReaction of 2-aminopyrimidine with aldehydes/ketones under acidic/basic conditions
Multicomponent ReactionCombines aldehydes, isonitriles, and 2-aminopyrimidines using microwave irradiation

Mechanism of Action

The mechanism of action of methyl imidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The imidazo[1,2-a]pyrimidine scaffold is often modified at the 2-, 3-, or 6-positions to alter physicochemical and biological properties. Below is a comparative analysis of methyl imidazo[1,2-a]pyrimidine-2-carboxylate with key analogs:

Compound Substituents Key Properties Applications References
This compound 2-COOCH₃ High thermal stability (m.p. >300°C); IR: 1679 cm⁻¹ (ester C=O) Intermediate for antikinetoplastid agents
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate 2-COOCH₂CH₃; saturated pyrimidine ring Lower lipophilicity; enhanced solubility in polar solvents Antibacterial agents
Methyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate 6-Br; 2-COOCH₃ Enhanced electrophilicity; IR: 734 cm⁻¹ (C-Br) Halogenated intermediates for cross-coupling
Ethyl imidazo[1,2-a]pyridine-2-carboxylate Pyridine core instead of pyrimidine Reduced electron deficiency; UV λmax: 310 nm (π→π* transition) Fluorescent probes
Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate 2-(2-Cl-pyridinyl); 6-COOCH₃ Dual heterocyclic system; Cl enhances bioactivity Kinase inhibitors

Physicochemical Properties

  • Thermal Stability : Methyl esters (e.g., this compound) exhibit higher melting points (>300°C) compared to ethyl analogs (~250°C) due to stronger intermolecular dipole interactions .
  • Solubility : Tetrahydro derivatives (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate) show 2.5-fold higher aqueous solubility than unsaturated analogs .

Biological Activity

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory, anti-cancer, and anti-microbial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazole-pyrimidine ring structure that contributes to its reactivity and biological interactions. Its unique configuration allows for various substitutions that can enhance its pharmacological properties.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyrimidine exhibit potent antimicrobial activity against Mycobacterium tuberculosis (Mtb). For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened, showing minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating Mtb strains. Compounds such as 18 surpassed the efficacy of existing clinical candidates, indicating significant potential for treating drug-resistant tuberculosis .

CompoundMIC (μM)Activity AgainstRemarks
9≤1Mtb H37RvPotent against replicating bacteria
18≤0.006MDR/XDR strainsSuperior to PA-824

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A review highlighted the synthesis of several pyrimidine derivatives that showed significant inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that this compound could serve as a scaffold for developing new anti-inflammatory agents.

CompoundIC50 (μmol)Target EnzymeComparison
50.04 ± 0.09COX-2Similar to celecoxib
60.04 ± 0.02COX-2Similar to celecoxib

3. Anticancer Activity

The compound has shown promise in anticancer research as well. Studies indicated that certain derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The ability of these compounds to generate singlet oxygen makes them suitable candidates for photodynamic therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to active sites on enzymes, thereby blocking their function. Additionally, it may modulate cellular signaling pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

A notable study involved the synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives against SARS-CoV-2, where molecular docking studies suggested high binding affinities to viral proteins . This indicates potential applications in antiviral drug development.

Case Study Summary: SARS-CoV-2 Inhibition

CompoundBinding Affinity (kcal/mol)Target Protein
Top Compound-9.1ACE2
Comparison Compound-5.7CBDA

Q & A

Basic: What are the standard synthetic routes for Methyl imidazo[1,2-a]pyrimidine-2-carboxylate?

The compound is synthesized via condensation reactions between 2-aminopyrimidine derivatives and carbonyl-containing precursors. Key methodologies include:

  • Core formation : Reacting 2-aminopyrimidine with methyl bromopyruvate under basic conditions to form the imidazo[1,2-a]pyrimidine scaffold .
  • Multicomponent synthesis : Using chloroacetaldehyde and 2-aminonicotinic acid derivatives in ethanol, followed by acid-amine coupling with HATU/DIPEA catalysts, achieving yields >90% .
MethodReactantsCatalyst/ConditionsYieldReference
Condensation2-Aminopyrimidine + methyl bromopyruvateBasic conditions75-85%
Multicomponent reaction2-Aminonicotinic acid + chloroacetaldehydeHATU/DIPEA in ethanol93-97%

Basic: How is this compound characterized?

Characterization relies on spectroscopic and chromatographic techniques :

  • FT-IR : Confirms functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
  • NMR : 1H/13C NMR identifies regiochemistry and substituent positions. 15N-labeled derivatives resolve structural ambiguities in Dimroth rearrangements .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How does the Dimroth rearrangement affect synthesis outcomes?

The Dimroth rearrangement alters regioselectivity during hydrolysis or amidation. For example:

  • Base-mediated hydrolysis of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates yields 3-carboxamides instead of 2-carboxamides due to ring-opening and re-closure .
  • Analytical resolution : 15N NMR and isotopic labeling distinguish isomers, preventing misassignment .
Starting MaterialReaction ConditionProduct IsomerAnalytical Method
Ethyl 6-aryl-2-carboxylateNaOH hydrolysis3-Carboxamide1H/13C/15N NMR

Advanced: What strategies enhance pharmacological activity of derivatives?

  • Structural modifications : Introducing electron-withdrawing groups (e.g., Br, CF₃) at C-6/C-8 positions improves bioactivity .
  • Heterocyclic coupling : Fusion with β-carboline or pyridoindole moieties enhances antiviral and anticancer properties .
ModificationBiological ActivityExample CompoundReference
C-6 BrominationAnticonvulsantEthyl 8-amino-6-bromo derivative
β-Carboline fusionAntiviral (CDK inhibition)Compound 6dDX

Advanced: How to resolve data contradictions from synthetic pathways?

  • Comparative NMR analysis : Use 2D NMR (e.g., COSY, NOESY) to confirm regiochemistry in ambiguous cases .
  • Isotopic labeling : 15N-labeled intermediates clarify rearrangement mechanisms .
  • X-ray crystallography : Resolves absolute configuration disputes in crystalline derivatives .

Basic: What are key experimental design considerations?

  • Solvent selection : Ethanol minimizes side reactions in multicomponent syntheses .
  • Catalyst optimization : In(OTf)₃ improves yields in β-carboline coupling reactions .
  • Waste management : Separate storage of halogenated byproducts for professional disposal .

Advanced: How are multi-component reactions optimized?

  • Stepwise coupling : Sequential condensation and acid-amine coupling reduce competing side reactions .
  • Temperature control : Maintaining 60–80°C prevents decomposition of thermally sensitive intermediates .
Reaction StageConditionOutcomeReference
Condensation60°C, ethanolImidazo-pyrimidine core
Acid-amine couplingHATU/DIPEA, RT93–97% yield

Basic: What are common impurities, and how are they addressed?

  • Byproducts : Unreacted 2-aminopyrimidine or ester hydrolysis byproducts.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl imidazo[1,2-a]pyrimidine-2-carboxylate
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